Cas no 1220028-76-1 (3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride)

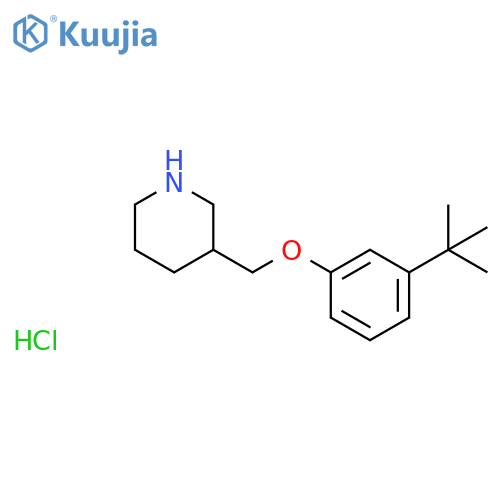

1220028-76-1 structure

商品名:3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride

3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

- 3-((3-(tert-Butyl)phenoxy)methyl)piperidinehydrochloride

- 3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride

- AKOS015847560

- 3-((3-(tert-Butyl)phenoxy)methyl)piperidine hydrochloride

- 1220028-76-1

- 3-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride

-

- インチ: InChI=1S/C16H25NO.ClH/c1-16(2,3)14-7-4-8-15(10-14)18-12-13-6-5-9-17-11-13;/h4,7-8,10,13,17H,5-6,9,11-12H2,1-3H3;1H

- InChIKey: ACIOIDIKIISSNA-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC(=CC=C1)OCC2CCCNC2.Cl

計算された属性

- せいみつぶんしりょう: 283.1702921g/mol

- どういたいしつりょう: 283.1702921g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 246

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T039210-250mg |

3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride |

1220028-76-1 | 250mg |

$ 375.00 | 2022-06-03 | ||

| TRC | T039210-125mg |

3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride |

1220028-76-1 | 125mg |

$ 230.00 | 2022-06-03 | ||

| Chemenu | CM306543-1g |

3-((3-(tert-Butyl)phenoxy)methyl)piperidine hydrochloride |

1220028-76-1 | 95% | 1g |

$167 | 2022-09-30 | |

| Chemenu | CM306543-5g |

3-((3-(tert-Butyl)phenoxy)methyl)piperidine hydrochloride |

1220028-76-1 | 95% | 5g |

$500 | 2022-09-30 |

3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1220028-76-1 (3-(tert-Butyl)phenyl 3-piperidinylmethyl etherhydrochloride) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量